2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid
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Overview
Description
2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid is a compound with significant importance in various scientific fields It is an amino acid derivative, which means it has a structure similar to amino acids, the building blocks of proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid typically involves the reaction of glycine with (2R)-2-amino-3-hydroxypropanoic acid under specific conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It plays a role in biochemical processes and is used in studies related to protein synthesis and enzyme activity.
Medicine: It has potential therapeutic applications, including its use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of various industrial products, including polymers and other materials.
Mechanism of Action
The mechanism of action of 2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways in the body. It may act as a substrate for enzymes involved in biochemical reactions, leading to the formation of various products that play a role in physiological processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid include:
Glycine: A simple amino acid that serves as a building block for proteins.
(2R)-2-amino-3-hydroxypropanoic acid: Another amino acid derivative with similar structural features.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and have diverse applications in various fields .
Properties
IUPAC Name |
2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c6-3(2-8)5(11)7-1-4(9)10/h3,8H,1-2,6H2,(H,7,11)(H,9,10)/t3-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUIMBGNEUWXQG-GSVOUGTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)NCC(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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